2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
Description
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20) |
InChI Key |
YWGDTDSOHPHFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and phenylacetic acid.
Formation of Intermediate: The 4-nitrobenzyl chloride is reacted with phenylacetic acid in the presence of a base to form an intermediate compound.
Hydroxylation: The intermediate compound is then hydroxylated using a suitable hydroxylating agent to introduce the hydroxyl group.
Amidation: Finally, the hydroxylated intermediate is subjected to amidation with an amine to form the desired product.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
The compound is particularly noted for its role as an impurity in the synthesis of Mirabegron, a medication used to treat overactive bladder. Mirabegron acts as a beta-3 adrenergic agonist, promoting relaxation of the bladder muscle. The presence of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in the synthetic pathway is crucial for ensuring the purity and efficacy of Mirabegron formulations .
Table 1: Synthesis Pathway Involving this compound
| Step | Description |
|---|---|
| 1 | Preparation of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide from starting materials using amine-borane complexes. |
| 2 | Reduction of the nitro group to an amine to yield (R)-1-phenyl-2-{[2-(4-aminophenyl)ethyl]amino}ethanol hydrochloride. |
| 3 | Final coupling reactions leading to the formation of Mirabegron. |
Biological Research
In cell biology, this compound has been utilized to study its effects on cellular pathways and mechanisms. Its structural features allow researchers to investigate interactions with various biological targets, contributing to the understanding of drug action mechanisms .
Chemical Properties and Characterization
The compound possesses distinct chemical properties that facilitate its use in synthetic organic chemistry. Its molecular formula is C16H16N2O4, with a molecular weight of 300.31 g/mol. The presence of both hydroxy and nitro functional groups enhances its reactivity and potential for further derivatization .
Several studies have documented the synthesis and application of this compound:
- Synthesis Efficiency : A study demonstrated that using amine-borane complexes in the synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide resulted in high yields and purity, showcasing its effectiveness as an intermediate in pharmaceutical manufacturing .
- Biological Activity : Research indicated that derivatives of this compound exhibit varying degrees of biological activity, suggesting potential therapeutic applications beyond Mirabegron .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Substituent Variations in N-Substituted Acetamides
Functional Group and Reactivity Differences
- Hydroxy Group : The target compound’s α-hydroxy group enables hydrogen bonding, influencing solubility and chiral resolution . In contrast, sulfonyl derivatives (2q, 2r) exhibit higher electrophilicity due to the sulfonyl moiety .
- Nitro Group : The 4-nitrophenethyl group in the target compound enhances electron-withdrawing effects, stabilizing intermediates during Mirabegron synthesis . Comparatively, bromo or methoxy substituents (e.g., ) alter electronic properties for antimicrobial applications .
- Stereochemical Requirements: The R-configuration in the target compound is essential for Mirabegron’s biological activity, while non-chiral analogs (e.g., N-(4-nitrophenyl)-2-phenylacetamide) lack this specificity .
Biological Activity
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, also known as (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, is a compound with notable biological activities that have garnered attention in pharmacological research. Its molecular formula is and it has a molecular weight of approximately 300.31 g/mol. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from similar scaffolds showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against colon cancer cell lines such as HCT-116. In vitro studies indicated that certain derivatives exhibited potent cytotoxic effects, suggesting a potential role in cancer therapy .
- Anticholinergic Activity : The compound has been explored for its use as a therapeutic agent for overactive bladder conditions. Research highlighted its ability to relax bladder smooth muscle and prolong urination intervals in animal models, indicating its potential as a treatment for urinary disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in various metabolic pathways, which may contribute to its antimicrobial and anticancer activities .
- Receptor Modulation : Its interaction with cholinergic receptors suggests a mechanism for its anticholinergic effects, which are beneficial in managing bladder control .
Study on Antimicrobial Activity
A study conducted on various derivatives of the compound revealed significant antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The derivatives not only inhibited bacterial growth but also displayed substantial antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction .
Evaluation of Anticancer Effects
In vitro tests on HCT-116 colon cancer cells demonstrated that specific derivatives of the compound could induce apoptosis and inhibit cell proliferation. These findings suggest that modifications to the chemical structure can enhance anticancer efficacy, paving the way for further development of targeted cancer therapies .
Therapeutic Application in Overactive Bladder
In a pharmacological study involving Wistar rats, the compound was administered intravenously to assess its impact on bladder contractions. Results indicated a dose-dependent reduction in contraction frequency, highlighting its potential as an effective treatment for overactive bladder syndrome .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL | |
| Anticancer | Induced apoptosis in HCT-116 cells | |
| Anticholinergic | Reduced bladder contraction frequency |
Table 2: Structure-Activity Relationship (SAR)
| Compound Derivative | Structural Modification | Biological Activity |
|---|---|---|
| Compound A | Hydroxy group at C-6 | Enhanced AChE inhibition |
| Compound B | Nitro group on phenyl ring | Increased antimicrobial potency |
| Compound C | Alkyl substitution on amide nitrogen | Improved anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, and how do reaction conditions influence yield and purity?
- Methodology : A scalable synthesis involves coupling (R)-2-hydroxy-2-phenylacetic acid with 2-(4-nitrophenyl)ethylamine using trimethylborate as a coupling agent. The reaction proceeds in tetrahydrofuran (THF) under reflux, achieving yields >85% with >99% enantiomeric excess (ee) . For non-chiral synthesis, sodium azide-mediated substitution of chloro precursors (e.g., 2-chloro-N-phenylacetamide derivatives) in toluene/water (8:2) at reflux for 5–7 hours is effective .
- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of coupling agents significantly impact ee and purity. Impurities often arise from incomplete azide substitution or racemization during acidic workups .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Analytical Workflow :
- HRMS : Confirm molecular weight (e.g., observed m/z 318.0795 for related hydroxyamide derivatives) .
- NMR : Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm for nitrophenyl groups) .
- X-ray Crystallography : Employ SHELX software for structure refinement. Key metrics: R-factor <0.05, resolution ≤1.0 Å .
- Data Table :
| Technique | Key Peaks/Metrics | Reference |
|---|---|---|
| HRMS | m/z 318.0795 | |
| -NMR | δ 8.15 (d, 2H, NO₂-Ar) |
Q. What safety protocols are critical during handling and disposal of this compound?
- Handling : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood due to potential nitrophenyl-derived toxicity .
- Waste Management : Segregate organic waste, neutralize acidic byproducts, and use licensed disposal services for nitroaromatic residues .
Advanced Research Questions
Q. How do mechanistic pathways differ between chiral and racemic syntheses of this compound?
- Chiral Synthesis : Trimethylborate facilitates enantioselective coupling via a six-membered transition state, stabilizing the (R)-configuration. Racemization is minimized by avoiding protic solvents .
- Racemic Routes : Azide-mediated substitutions lack stereochemical control, requiring post-synthetic chiral resolution (e.g., chiral HPLC with amylose columns) .
Q. What strategies resolve contradictions in reported crystallographic data for nitroaromatic acetamides?
- Troubleshooting :
- Twinned Crystals : Use SHELXD for dual-space structure solution and refine with SHELXL .
- Disorder : Apply restraints to nitrophenyl torsional angles and validate with RIGU checks .
Q. How can enantiomeric purity be validated for pharmaceutical intermediates like this compound?
- Methods :
- Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 85:15, 1.0 mL/min), retention time ~12.5 min for (R)-enantiomer .
- Polarimetry : Specific rotation (c = 1.0, CHCl₃) confirms configuration .
Q. What analytical validation criteria are essential for regulatory compliance in impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
